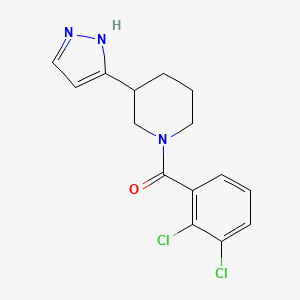

![molecular formula C14H12N4OS B5475753 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide](/img/structure/B5475753.png)

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide

Descripción general

Descripción

“2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-phenylacetamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have been used in the development of various drugs .

Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves reactions with various halogenated derivatives under conditions of phase transfer catalysis . The alkylation reaction of the compound gives two regioisomers, N3 and N4 .Molecular Structure Analysis

The molecular structure of “2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-phenylacetamide” can be analyzed using different spectral data such as 1H NMR and 13C NMR .Chemical Reactions Analysis

The compound “2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-phenylacetamide” can undergo various chemical reactions. For instance, it can react with a series of halogenated derivatives under conditions of phase transfer catalysis .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-phenylacetamide” can be determined using various techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación

Antiulcer Agents

Research on substituted imidazo[1,2-a]pyridines, similar in structure to 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-phenylacetamide, has revealed their potential as antiulcer agents. These compounds demonstrate gastric antisecretory and cytoprotective properties. They are not H2 receptor antagonists or prostaglandin analogues but may inhibit the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Cytotoxicity in Cancer Research

Novel imidazo[4,5-b]pyridine derivatives have shown significant in vitro cytotoxicity against MCF-7 human breast adenocarcinoma cells. Some of these compounds exhibited high cytotoxic activity, suggesting potential for cancer therapy research (Püsküllü et al., 2015).

Antimicrobial and Anticancer Activity

Research on 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives showed that these compounds were screened for antimicrobial and anticancer activities. This indicates a broad application in developing novel therapeutic agents (Banda et al., 2016).

Fluorescent Probes for Mercury Ion

Imidazo[1,2-a]pyridine derivatives have been demonstrated to be efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is significant in the field of chemical sensing and environmental monitoring (Shao et al., 2011).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which could be significant in the treatment of diseases like Alzheimer's (Kwong et al., 2019).

Anticonvulsant and Anxiolytic Properties

2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides have been studied as non-benzodiazepine anxiolytics and anticonvulsants. These compounds have shown promising results in biochemical and pharmacological characterizations, indicating potential applications in neurology (Tomczuk et al., 1991).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines have been designed as melatonin receptor ligands, showing good selectivity and affinity, indicating potential applications in sleep disorders and circadian rhythm management (El Kazzouli et al., 2011).

Broad Pharmaceutical Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, antidiabetic, and more, underscoring its significance in pharmaceutical research (Deep et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-12(16-10-5-2-1-3-6-10)9-20-14-17-11-7-4-8-15-13(11)18-14/h1-8H,9H2,(H,16,19)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOOWHUBVPCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE](/img/structure/B5475670.png)

![2H-benzotriazol-5-yl-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5475673.png)

![N-(2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5475680.png)

![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5475690.png)

![N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5475699.png)

![4-[3-(cyclooctylamino)butyl]phenol](/img/structure/B5475709.png)

![N-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5475726.png)

![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]tryptophan](/img/structure/B5475728.png)

![1,3-dimethyl-5-({[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5475759.png)

![8-(3,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5475769.png)

![6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5475773.png)